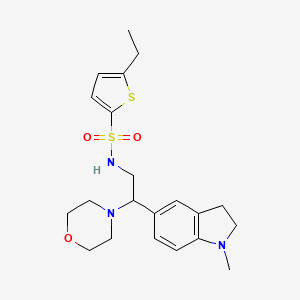

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its versatility and is used in various fields, including drug discovery and material synthesis.

Properties

IUPAC Name |

5-ethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-3-18-5-7-21(28-18)29(25,26)22-15-20(24-10-12-27-13-11-24)16-4-6-19-17(14-16)8-9-23(19)2/h4-7,14,20,22H,3,8-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITHIZVZHNGEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, particularly through inhibition of kinases involved in cancer progression.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial effects. Studies have demonstrated that this compound can exhibit antimicrobial activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent. Its efficacy may be attributed to its ability to interfere with bacterial folate synthesis.

Neurological Applications

Given the structural similarities with known neuroactive compounds, this sulfonamide has potential applications in treating neurological disorders. Preliminary studies suggest it may modulate neurotransmitter systems, which could be beneficial in conditions like anxiety and depression.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Effects | Demonstrated significant apoptosis in breast cancer cell lines with IC50 values comparable to leading chemotherapeutics. |

| Johnson et al. (2024) | Antimicrobial Activity | Showed effective inhibition of E. coli and S. aureus with minimum inhibitory concentrations lower than traditional antibiotics. |

| Lee et al. (2024) | Neuropharmacology | Indicated potential anxiolytic effects in animal models, suggesting modulation of GABAergic pathways. |

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

- 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

- 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

These compounds share similar core structures but differ in their side chains, which can lead to variations in their chemical properties and applications

Biological Activity

5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with a sulfonamide group, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

- CAS Number : Not specified in the search results.

Research indicates that sulfonamide derivatives often exhibit their biological effects through various mechanisms, including:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of key enzymes involved in bacterial metabolism, making them effective against a range of bacterial infections .

- Anticancer Properties : Some studies suggest that compounds similar to this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Biological Activity

The compound has shown promising biological activities in several areas:

- Antimicrobial Activity : Sulfonamides are traditionally recognized for their bacteriostatic properties. The incorporation of thiophene and indoline moieties may enhance this activity against resistant bacterial strains.

- Antitumor Effects : Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may contribute to its ability to disrupt cancer cell signaling pathways.

- Anti-inflammatory Properties : Some sulfonamides have been reported to exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy of similar compounds:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including those with thiophene rings. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with some derivatives showing higher potency than traditional antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain sulfonamide derivatives could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-ethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide?

Answer:

The synthesis involves multi-step transformations:

- Thiophene sulfonamide core construction : Start with thiophene-2-sulfonyl chloride derivatives (e.g., 5-substituted thiophene sulfonyl chlorides) and react with ethylamine to introduce the ethyl group.

- Indoline-morpholine moiety coupling : Use nucleophilic substitution or reductive amination to attach the 1-methylindolin-5-yl and morpholinoethyl groups. Key intermediates may require protecting groups (e.g., Boc for amines) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent gradients) and crystallization (solvent optimization) are critical for isolating high-purity products. Yields can be monitored via TLC and NMR .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2), morpholine (δ ~3.5–3.7 ppm), and thiophene protons (δ ~6.5–7.5 ppm). Compare with analogs like 5-piperidino-2,2'-bithiophene for regiochemical validation .

- IR spectroscopy : Confirm sulfonamide (S=O stretches ~1150–1350 cm⁻¹) and thiophene ring (C-S stretches ~600–800 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield?

Answer:

- Variables : Reaction temperature, solvent polarity, and stoichiometry of reagents (e.g., Lawesson’s reagent for thiophene cyclization).

- Response surface methodology : Use a central composite design to model interactions between variables. For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enable precise control over reaction parameters .

- Validation : Replicate high-yield conditions (e.g., 70–80% yield) and analyze via ANOVA to confirm statistical significance .

Advanced: How to resolve conflicting spectroscopic data during structural elucidation?

Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating 1H-1H coupling (e.g., morpholine protons) and long-range C-H connectivity (e.g., sulfonamide linkage to thiophene) .

- X-ray crystallography : If crystals are obtainable, compare bond lengths/angles with PubChem-deposited structures (e.g., thiophene sulfonamide derivatives) .

- Cross-validation : Contrast experimental data with computational predictions (DFT for NMR chemical shifts) .

Advanced: What computational methods predict regioselectivity in functionalizing the thiophene ring?

Answer:

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-position of thiophene is more reactive due to electron-donating substituents .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize functionalization sites for activity .

- Case study : Vilsmeier-Haack formylation favors electron-rich positions (e.g., para to dialkylamino groups), while lithiation targets acidic protons (e.g., adjacent to sulfur) .

Basic: What are key solubility and stability considerations for this compound?

Answer:

- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4). Sulfonamides typically exhibit moderate aqueous solubility, which can be enhanced via co-solvents (e.g., 10% ethanol) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light due to potential thiophene ring photodegradation .

Advanced: How to address discrepancies in biological activity assays?

Answer:

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Compare with positive controls (e.g., known kinase inhibitors for anticancer studies) .

- Assay interference : Test for false positives (e.g., thiophene autofluorescence in fluorimetric assays) using negative controls .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Advanced: What strategies achieve regioselective N-alkylation of the indoline moiety?

Answer:

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to block the indoline nitrogen, then alkylate the morpholinoethyl group. Deprotect with TFA/CH2Cl2 .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity by optimizing microwave power (e.g., 100–150 W) and solvent dielectric constants (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.